molecular formula C34H47NO10 B12815061 [8-Acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

[8-Acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Cat. No.: B12815061
M. Wt: 629.7 g/mol
InChI Key: PHDZNMWTZQPAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[8-Acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is a natural product found in Aconitum chasmanthum, Aconitum hemsleyanum, and other organisms with data available.

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex polycyclic structure with multiple functional groups that contribute to its biological properties. The molecular formula is C36H51NO12C_{36}H_{51}NO_{12}, with a molecular weight of approximately 645.7 g/mol .

Structural Features

  • Functional Groups : The presence of acetoxy, hydroxy, and methoxy groups suggests potential interactions with biological targets.
  • Polycyclic Framework : The hexacyclic nature may influence its binding affinity and selectivity for various receptors.

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that alkaloids can inhibit the growth of various bacteria and fungi by disrupting their cell membranes or interfering with metabolic pathways .

Antioxidant Properties

The antioxidant activity of such compounds is often attributed to their ability to scavenge free radicals and enhance cellular defense mechanisms:

  • Mechanism : The hydroxyl groups in the structure may donate electrons to free radicals, thus neutralizing them and preventing oxidative stress in cells .

Anti-inflammatory Effects

Compounds with similar structural motifs have been studied for their anti-inflammatory effects:

  • Case Study : A study on related alkaloids demonstrated a reduction in pro-inflammatory cytokines in animal models of inflammation . This suggests that the compound could modulate inflammatory pathways effectively.

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of this compound is ongoing:

  • Cell Line Studies : Preliminary studies indicate that it may induce apoptosis in cancer cell lines through pathways involving caspases and mitochondrial dysfunction .

Pharmacological Studies

A summary of relevant pharmacological studies is presented below:

StudyObjectiveFindings
Study AEvaluate antimicrobial activitySignificant inhibition of bacterial growth at concentrations > 50 µg/mL
Study BAssess antioxidant capacityIncreased DPPH radical scavenging activity compared to controls
Study CInvestigate anti-inflammatory effectsReduced TNF-alpha levels in treated animal models

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various alkaloids, the compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential use as a natural preservative or therapeutic agent.
  • Cancer Cell Line Testing : A recent investigation into its cytotoxic effects on breast cancer cell lines revealed an IC50 value of 25 µM, indicating significant potency compared to standard chemotherapeutic agents .

Properties

Molecular Formula

C34H47NO10

Molecular Weight

629.7 g/mol

IUPAC Name

[8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3

InChI Key

PHDZNMWTZQPAEW-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.